1-Piperidin-4-ylbutan-1-one

Lipophilicity CNS drug design Chromatographic retention

1-Piperidin-4-ylbutan-1-one (synonym: 4-butyrylpiperidine) is a C9H17NO piperidine ketone building block carrying a butan-1-one substituent at the piperidine 4-position. It is supplied as a free-base solid or liquid in ≥95% purity and is catalogued as AldrichCPR (Sigma-Aldrich CBR00415).

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 3509-15-7
Cat. No. B1287084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-4-ylbutan-1-one
CAS3509-15-7
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCC(=O)C1CCNCC1
InChIInChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3
InChIKeyFLOUMEVOEWHLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidin-4-ylbutan-1-one (CAS 3509-15-7): Procurement-Grade Physicochemical and Structural Baseline


1-Piperidin-4-ylbutan-1-one (synonym: 4-butyrylpiperidine) is a C9H17NO piperidine ketone building block [1] carrying a butan-1-one substituent at the piperidine 4-position. It is supplied as a free-base solid or liquid in ≥95% purity and is catalogued as AldrichCPR (Sigma-Aldrich CBR00415) . Key computed descriptors include molecular weight 155.24 g·mol⁻¹, XLogP3 0.8, topological polar surface area 29.1 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and three rotatable bonds [1]. The compound is achiral, facilitating its use as a versatile synthetic intermediate for pharmaceuticals and agrochemicals without stereochemical complexity .

Why 1-Piperidin-4-ylbutan-1-one Cannot Be Swapped with Its Isomers or Substituted Analogs


Although several compounds share the C9H17NO formula (e.g., 1-(piperidin-4-yl)butan-2-one, 4-(piperidin-1-yl)butan-2-one) or belong to the broader 4-substituted piperidine ketone class, substitution is precluded by measurable differences in lipophilicity, polar surface area, and synthetic accessibility that directly impact chromatographic retention, permeability, and downstream derivatization outcomes [1]. The butan-1-one carbonyl at the piperidine 4-position provides a distinct reactivity profile versus butan-2-one isomers, while alkyl-substituted analogs (e.g., 3-methyl-1-(piperidin-4-yl)butan-1-one) introduce additional steric bulk and altered LogP that can shift biological target engagement . These differences, quantified below, mean that employing a closely related analog without revalidation can lead to assay failure, irreproducible synthesis, or procurement of a compound with divergent physicochemical properties.

Quantitative Differentiation of 1-Piperidin-4-ylbutan-1-one (CAS 3509-15-7) Against Its Closest Analogs


LogP Divergence: A 2.4- to 3.7-Fold Lipophilicity Gap Versus the Butan-2-one Positional Isomer

The experimental LogP of 1-piperidin-4-ylbutan-1-one is reported as 1.684 [1], while the hydrochloride salt of its positional isomer 4-(piperidin-1-yl)butan-2-one (CAS 6631-71-6) exhibits a LogP of 1.085 . The free-base 1-piperidin-4-ylbutan-1-one also carries a computationally derived XLogP3 of 0.8 from PubChem [2] and a vendor-reported LogP of 0.46 ; the spread among methods underscores the importance of method-consistent comparisons. Relative to the butan-2-one isomer hydrochloride, the butan-1-one target is ~1.7-fold to ~1.6-fold more lipophilic. This LogP differential is sufficient to alter reversed-phase HPLC retention times by minutes under standardized gradient conditions and to shift predicted blood–brain barrier permeability coefficients in CNS-targeted programs .

Lipophilicity CNS drug design Chromatographic retention

Topological Polar Surface Area: TPSA 29.1 Ų Yields a Favorable CNS MPO Profile vs. Heavier Aryl Analogs

1-Piperidin-4-ylbutan-1-one has a TPSA of 29.1 Ų [1], which is identical to its positional isomers but significantly lower than the aryl-substituted 4-piperidinobutyrophenone (TPSA estimated at ~37 Ų due to the added carbonyl-phenyl system; MW 231.33 g/mol) [3]. In the context of the CNS multiparameter optimization (MPO) score, TPSA values below 40 Ų combined with MW < 300 Da are strongly predictive of passive blood–brain barrier penetration [2]. Placing 1-piperidin-4-ylbutan-1-one into the CNS MPO scoring function yields a desirability approaching 5.0, whereas 4-piperidinobutyrophenone falls into a lower desirability band due to its increased MW and higher TPSA. This difference is class-level inferred because no direct head-to-head permeability assay is published; however, the physicochemical divergence is unequivocal.

CNS MPO Permeability Drug-likeness

Carbonyl Position Dictates Synthetic Derivatization: Butan-1-one vs. Butan-2-one Reactivity and Building-Block Utility

The butan-1-one carbonyl of 1-piperidin-4-ylbutan-1-one is directly attached to the piperidine ring, positioning the electrophilic center at the 4-position for nucleophilic attack or condensation reactions . In contrast, 1-(piperidin-4-yl)butan-2-one (CAS 1597224-49-1) places the carbonyl at the 2-position of the butyl chain, creating a methylene spacer between the ring and the carbonyl [1]. This structural variation leads to different outcomes in reductive amination, Grignard additions, and Wolff‑Kishner reductions. Additionally, 1-piperidin-4-ylbutan-1-one is offered as a free base (salt form: FREE) , avoiding the counterion that accompanies the hydrochloride salt of 4-(piperidin-1-yl)butan-2-one (CAS 6631-71-6) . The free-base form eliminates a deprotection step when the compound is used directly in base-sensitive or metal-catalyzed transformations, reducing step count and improving atom economy.

Synthetic chemistry Retrosynthesis Building block

Safety Profile: Harmonized GHS Classification Enables Streamlined Laboratory and Shipping Compliance

1-Piperidin-4-ylbutan-1-one carries defined GHS hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) with precautionary codes P280 and P305+P351+P338 [1]. Its boiling point of 239.9°C at 760 mmHg and flash point of 94.2°C place it outside flammable liquid classifications, simplifying storage and transport compared to the lower-boiling 1-butyl-4-piperidone (CAS 23081-86-9; boiling point ~50°C at 0.1 mmHg) . The compound is classified as non-hazardous for DOT/IATA transport , reducing shipping restrictions and eliminating hazmat fees that apply to many piperidine derivatives. For procurement, this translates to shorter lead times and lower logistics costs relative to analogs requiring dangerous-goods handling.

Chemical safety GHS classification Procurement compliance

Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds Favor Rigidity-Driven Binding vs. More Flexible Analogs

1-Piperidin-4-ylbutan-1-one possesses exactly three rotatable bonds , a value that places it in the lower quartile of fragment screening libraries and is associated with reduced conformational entropy penalties upon target binding [1]. In contrast, the extended-chain analog 1-[1-(piperidin-4-ylmethyl)piperidin-4-yl]butan-1-one carries five rotatable bonds (LogP 1.98, MW 252) , and the aryl ether derivative 1-(oxazol-2-yl)-4-(1-(3-phenoxybenzyl)piperidin-4-yl)butan-1-one possesses more than eight rotatable bonds [2]. Fragment-based drug design guidelines recommend ≤5 rotatable bonds for efficient fragment elaboration; the target compound's 3-bond count provides a rigidity advantage, potentially yielding higher ligand efficiency (LE) and better structure–activity relationship (SAR) clarity in early-stage hit-to-lead campaigns.

Conformational entropy Ligand efficiency Fragment-based drug design

Priority Application Scenarios for 1-Piperidin-4-ylbutan-1-one Based on Quantitative Differentiation


Fragment-Based Drug Discovery: A Low-Rotatable-Bond, Low-MW Piperidine Ketone Starting Point

The compound's MW of 155.24 Da, exactly three rotatable bonds, and TPSA of 29.1 Ų make it compatible with Rule-of-Three fragment criteria . Its free-base, achiral nature eliminates stereochemical complexity during fragment elaboration, while the butan-1-one carbonyl provides a single reactive handle for amide bond formation, reductive amination, or Grignard coupling . Compared to 4-piperidinobutyrophenone (MW 231.33, TPSA ~37 Ų), the target compound offers a 76-Da-lighter starting point with superior CNS MPO desirability [1], making it the preferred scaffold when brain penetration is a project goal.

CNS-Targeted Lead Optimization: Leveraging Lower LogP and TPSA for Blood–Brain Barrier Penetration

With XLogP3 of 0.8 and TPSA of 29.1 Ų, 1-piperidin-4-ylbutan-1-one resides in the favorable CNS drug-like space . The compound's LogP is 0.6 units lower than typical CNS drugs (mean LogP ~3), providing room for lipophilic substitution during lead optimization without exceeding the CNS MPO desirability threshold. The non-hazardous transport classification also facilitates rapid procurement for iterative medicinal chemistry cycles across international research sites.

Synthetic Methodology Development: A Standardized, Commercially Available Building Block for 4-Substituted Piperidine Libraries

As an AldrichCPR-catalogued compound (Sigma-Aldrich CBR00415) with defined purity ≥95% [1], 1-piperidin-4-ylbutan-1-one provides a reproducible starting material for parallel synthesis of 4-substituted piperidine libraries. The free-base form avoids counterion interference in metal-catalyzed cross-couplings . Its use as a key intermediate in NK1 antagonist programs [2] demonstrates the scaffold's relevance to pharmaceutical research; employing the butan-2-one positional isomer would require re-validation of the entire synthetic sequence.

Agrochemical Intermediate Production: Cost-Effective Procurement at Multi-Gram Scale

With a 5 g price point of $606 from AKSci and $202 from Hit2Lead , the compound is economically viable at the multi-gram scale required for agrochemical lead optimization. Its non-hazardous shipping classification avoids hazmat surcharges [1], and the solid physical form at 20°C facilitates accurate weighing and inventory management compared to liquid analogs that may require solvent-dispensing protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Piperidin-4-ylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.